N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked via an acetamide group to a pyrazole moiety. The pyrazole substituent, a five-membered aromatic ring with two adjacent nitrogen atoms, enhances molecular diversity and may influence binding selectivity. This compound is structurally analogous to other acetamide-based enzyme inhibitors, such as MAO-A/B and cholinesterase modulators, but its unique combination of substituents distinguishes its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-10(7-16-6-2-5-12-16)13-8-3-1-4-9-11(8)15-18-14-9/h1-6H,7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFCSWKOJMGMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a nucleophilic substitution reaction, often using pyrazole derivatives and suitable catalysts.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bridge, typically through an amidation reaction using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that features a benzothiadiazole core linked to a pyrazole moiety via an acetamide bridge. It is a unique compound because of its specific combination of benzothiadiazole and pyrazole moieties, which gives it distinct chemical and biological properties, making it valuable for research and industrial uses.
Chemical Reactions
This compound can undergo oxidation under specific conditions to form corresponding oxides. Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents, and it can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Potential Applications
The benzothiadiazole core is known to interact with various enzymes and receptors, modulating their activity. The pyrazole moiety can enhance the compound’s binding affinity and specificity, leading to its observed biological effects. Some studies of related compounds include:
- Antimicrobial and Antiproliferative Agents: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their potential to combat antimicrobial and anticancer drug resistance .
- Antiprotozoal Agents: 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have demonstrated chemical structures highly similar to known antiprotozoal drugs .
- Antibacterial and Antifungal Activity: Novel Thiadiazoles were synthesized by reaction of benzoic and 2- hydroxybenzoic acid with thiosemicarbazide to synthesize 5-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-amino-1,3,4-thiadiazole-2-yl) phenol and screened for antibacterial and anti-fungal activities .
- Biological Activity: N1-(4-hydroxybenzoyl)-3-methyl-5-phenyl-4(N-4-chlorophenylazo)-1, 2-diazole (NP-2) is related to studies of biological activity .
Mechanism of Action
The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known to interact with various enzymes and receptors, modulating their activity. The pyrazole moiety can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Benzo[c][1,2,5]thiadiazole vs. Benzothiazole : The benzo[c][1,2,5]thiadiazole ring in the target compound is more electron-deficient than benzothiazole (present in dual MAO-B/BChE inhibitors), which may enhance interactions with enzymes requiring electron-poor aromatic systems .
- Pyrazole vs. For example, triazole-linked acetamides often exhibit stronger AChE inhibition, while pyrazole may favor MAO-B .
- Acetamide Linker : The acetamide group facilitates conformational flexibility, critical for docking into enzyme active sites. Modifications here (e.g., thioether vs. oxygen linker) impact metabolic stability and potency .
Electronic and Physicochemical Properties
- Solubility : Pyrazole’s polarity may enhance aqueous solubility relative to bulkier aryl groups (e.g., naphthyl in ), though logP values would require experimental validation.
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a benzothiadiazole core linked to a pyrazole moiety through an acetamide bridge. The structural formula can be represented as follows:
This compound exhibits distinct chemical properties due to its heterocyclic components, which are known for their biological significance.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiadiazole Core : This is achieved through cyclization of suitable precursors under controlled conditions.
- Attachment of the Pyrazole Moiety : The pyrazole ring is introduced via nucleophilic substitution reactions.
- Formation of the Acetamide Linkage : The final step involves amidation using acetic anhydride or similar reagents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing the benzothiadiazole moiety demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. In vitro assays have demonstrated IC50 values indicating effective cytotoxicity against various cancer types.
Anticonvulsant Effects
Preliminary research suggests that this compound may possess anticonvulsant properties. In animal models, it has shown promise in delaying the onset of seizures and reducing seizure frequency when compared to control groups.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The benzothiadiazole component is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrazole moiety enhances binding affinity and specificity to these targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiadiazole Derivatives | Similar core structure | Antimicrobial, anticancer |
| Pyrazole Derivatives | Varied functional groups | Anticancer, anti-inflammatory |
This compound stands out due to its unique combination of both moieties which may confer enhanced biological properties compared to other derivatives.
Case Studies and Research Findings
Numerous studies have investigated the biological activities of this compound:
- Antimicrobial Evaluation : A study reported effective inhibition against E. coli with an IC50 value significantly lower than standard antibiotics .
- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the proliferation of cancer cells by inducing apoptosis at concentrations as low as 10 µM .
- Anticonvulsant Research : Animal studies indicated that doses ranging from 0.4 mg/kg provided significant protection against induced seizures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
